

Application Notes and Protocols for HLI98C in Immunofluorescence Staining

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Compound of Interest

Compound Name: HLI98C

Cat. No.: B1673313

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For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a detailed protocol for the use of **HLI98C** in immunofluorescence staining of cultured cells. The information is intended to guide researchers in developing robust and reproducible staining procedures.

Introduction

HLI98C is a primary antibody developed for the detection of its target protein in immunofluorescence applications. These notes provide a generalized protocol that has been optimized for reliable performance. Specific experimental conditions may need to be further optimized by the end-user for their particular cell type and experimental setup.

Data Presentation

Successful immunofluorescence staining with **HLI98C** relies on the careful optimization of several parameters. The following tables provide recommended starting concentrations and ranges for key reagents.

Table 1: Reagent Concentrations

Reagent	Recommended Concentration	Concentration Range
Primary Antibody (HLI98C)	To be determined by user	1:100 - 1:1000 dilution
Secondary Antibody	1:500 dilution	1:200 - 1:2000 dilution
Fixative (Paraformaldehyde)	4% in PBS	2% - 4% in PBS
Permeabilization (Triton X-100)	0.1% in PBS	0.1% - 0.5% in PBS
Blocking Agent (BSA or Serum)	5% in PBS	1% - 10% in PBS

Table 2: Incubation Times

Step	Recommended Time	Time Range	Temperature
Fixation	15 minutes	10 - 20 minutes	Room Temperature
Permeabilization	10 minutes	5 - 15 minutes	Room Temperature
Blocking	1 hour	30 minutes - 2 hours	Room Temperature
Primary Antibody Incubation	Overnight	1 hour - Overnight	4°C
Secondary Antibody Incubation	1 hour	45 minutes - 2 hours	Room Temperature (in dark)

Experimental Protocols

This section details the step-by-step procedure for immunofluorescence staining of adherent cells cultured on coverslips.

Materials and Reagents:

- **HLI98C** Primary Antibody
- Fluorophore-conjugated Secondary Antibody

- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA)
- Triton X-100
- Bovine Serum Albumin (BSA) or Normal Goat Serum
- DAPI (4',6-diamidino-2-phenylindole) or other nuclear counterstain
- Mounting Medium
- Glass coverslips and microscope slides

Protocol:

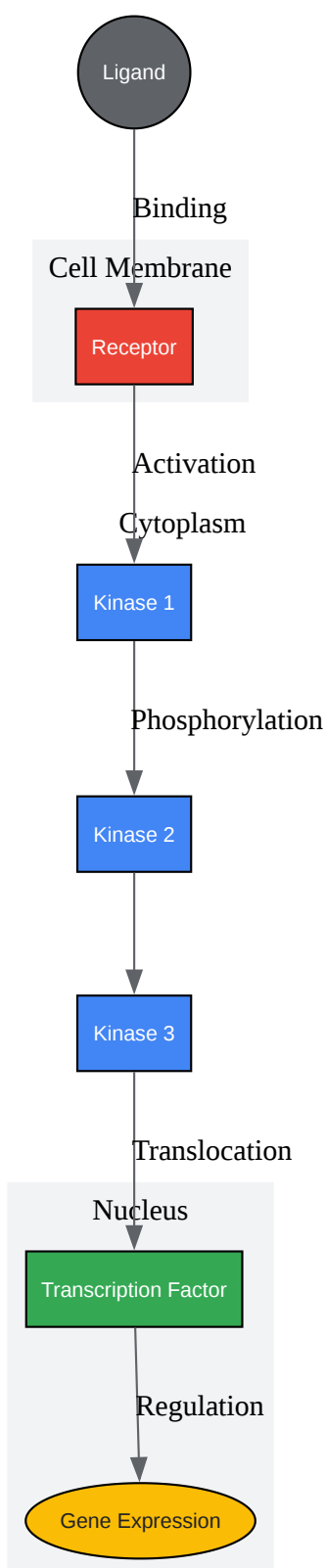
- Cell Culture: Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
- Washing: Gently wash the cells three times with PBS to remove culture medium.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
[\[1\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[\[2\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells with 5% BSA or 10% normal goat serum in PBS for 1 hour at room temperature.[\[1\]](#)[\[2\]](#)
- Primary Antibody Incubation: Dilute the **HLI98C** primary antibody in blocking buffer to the desired concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[\[3\]](#)

- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[\[2\]](#)[\[3\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with DAPI or another nuclear counterstain in PBS for 5 minutes at room temperature, protected from light.
- Washing: Wash the cells a final three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.[\[1\]](#)
- Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

Diagram 1: Immunofluorescence Staining Workflow





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